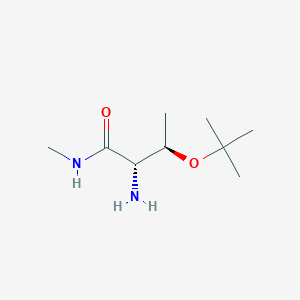

(2S,3R)-2-amino-3-(tert-butoxy)-N-methylbutanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “(2S,3R)-2- { [ (tert-butoxy)carbonyl]amino}-3- [ (tert-butyldimethylsilyl)oxy]butanoic acid” is similar to the requested compound . It has a molecular weight of 333.5 and is a powder in physical form . Another related compound is “(2S,3R)-2- ( ( (Benzyloxy)carbonyl)amino)-3- (tert-butoxy)butanoic acid” with a molecular weight of 309.36 .

Molecular Structure Analysis

The InChI code for the related compound “(2S,3R)-2- { [ (tert-butoxy)carbonyl]amino}-3- [ (tert-butyldimethylsilyl)oxy]butanoic acid” is 1S/C15H31NO5Si/c1-10 (21-22 (8,9)15 (5,6)7)11 (12 (17)18)16-13 (19)20-14 (2,3)4 .Physical And Chemical Properties Analysis

The related compound “(2S,3R)-2- { [ (tert-butoxy)carbonyl]amino}-3- [ (tert-butyldimethylsilyl)oxy]butanoic acid” has a melting point of 129-130 degrees Celsius . It is stored at 4 degrees Celsius and is shipped at normal temperature .Aplicaciones Científicas De Investigación

Renin Inhibitors

The synthesis of analogues containing structures similar to "(2S,3R)-2-amino-3-(tert-butoxy)-N-methylbutanamide" has been explored for the development of renin inhibitors, crucial in regulating blood pressure and electrolyte balance. These compounds, with their intricate synthesis processes, act as potent inhibitors of human plasma renin, offering insights into designing new therapeutic agents for hypertension and related cardiovascular diseases (Thaisrivongs et al., 1987).

Asymmetric Hydrogenation Catalysts

Research into ligands with tert-butylmethylphosphino groups, bearing resemblance to the tert-butoxy functionality, has led to advancements in asymmetric hydrogenation. These catalysts have shown exceptional enantioselectivities and high catalytic activities, particularly in the synthesis of chiral pharmaceutical ingredients, demonstrating the broad applicability of such structures in medicinal chemistry (Imamoto et al., 2012).

Macrolactamization in Peptide Synthesis

In the context of peptide synthesis, compounds analogous to "this compound" have been employed in the macrolactamization process, a crucial step in forming cyclic peptides like hapalosin. This approach underscores the significance of such structures in developing peptides with potential biological activities, including multidrug resistance (MDR) reversing activity (Wagner et al., 1999).

Antiviral Drug Synthesis

The stereochemical aspect of molecules akin to "this compound" has been pivotal in synthesizing key intermediates for antiviral drugs, such as Atazanavir. This illustrates the compound's potential utility in creating therapeutically valuable molecules through biocatalysis and chemoenzymatic methods (Wu et al., 2019).

Dipeptide Mimetics

In the realm of bioorganic chemistry, structures resembling "this compound" have been explored for their role in forming dipeptide mimetics. These mimetics are crucial in studying peptide structure-activity relationships and developing peptidomimetic drugs, offering a platform for innovative therapeutic strategies (Ejsmont et al., 2007).

Safety and Hazards

Propiedades

IUPAC Name |

(2S,3R)-2-amino-N-methyl-3-[(2-methylpropan-2-yl)oxy]butanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2O2/c1-6(13-9(2,3)4)7(10)8(12)11-5/h6-7H,10H2,1-5H3,(H,11,12)/t6-,7+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTMYXDSQCWRMQY-RQJHMYQMSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)NC)N)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)NC)N)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-[(6-chloro-5-fluoropyridin-3-yl)sulfonyl]-3,3-dimethylbutanehydrazide](/img/structure/B2934534.png)

![N~2~-acetyl-N~1~-{1-[6-(3-fluorophenyl)pyridazin-3-yl]piperidin-4-yl}glycinamide](/img/structure/B2934538.png)

![5-bromo-N-[(2-chlorophenyl)methyl]-2,4-dimethylbenzene-1-sulfonamide](/img/structure/B2934539.png)

![8-((4-benzylpiperazin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one](/img/structure/B2934544.png)

![3-[[1-(5-Methyl-1-phenylpyrazole-4-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2934546.png)

![4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B2934554.png)

![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-hydroxyazetidin-3-yl]-2-fluoroacetic acid](/img/structure/B2934556.png)